Dirhodium tetracaprolactamate

描述

Synthesis Analysis

Dirhodium tetracaprolactamate is synthesized through reactions involving dirhodium compounds and caprolactamate ligands. The synthesis focuses on creating a catalyst that is highly effective in various oxidation reactions. For instance, it catalyzes benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, highlighting its role in synthesizing carbonyl compounds from benzylic substrates efficiently (Catino et al., 2005).

Molecular Structure Analysis

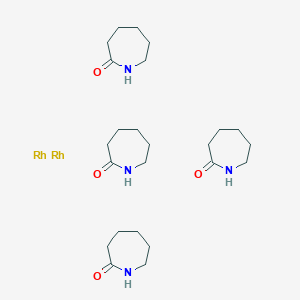

The molecular structure of dirhodium tetracaprolactamate is characterized by dirhodium centers coordinated with caprolactamate ligands. This arrangement is crucial for its catalytic activity, providing the necessary environment for effective oxidation reactions. The compound's structure has been analyzed through various spectroscopic and structural characterization techniques, offering insight into its catalytic mechanism and how the ligand arrangement influences its reactivity (Doyle et al., 1993).

Chemical Reactions and Properties

Dirhodium tetracaprolactamate is involved in a variety of chemical reactions, including the oxidative Mannich reaction, propargylic oxidations, and allylic oxidations. These reactions showcase the compound's versatility as a catalyst, capable of facilitating different types of oxidative processes with high efficiency and under environmentally friendly conditions. The catalyst's ability to operate in aqueous solutions and with inexpensive oxidants like TBHP highlights its practical applications in synthesizing valuable chemical compounds (Catino et al., 2006; McLaughlin & Doyle, 2008; McLaughlin et al., 2009).

科学研究应用

Oxidative Mannich Reaction : Dirhodium caprolactamate is an effective catalyst for the oxidative Mannich reaction, producing valuable gamma-aminoalkyl butenolides. This green transformation uses T-HYDRO (70% t-BuOOH in water) in a protic solvent (Catino et al., 2006).

Benzylic Oxidation : The compound is also used for benzylic oxidation with tert-butyl hydroperoxide (TBHP) under mild conditions, facilitating the synthesis of benzylic carbonyl compounds and a formal synthesis of palmarumycin CP2 (Catino et al., 2005).

Allylic Oxidations : Dirhodium(II) caprolactamate is optimal for producing the tert-butylperoxy radical, leading to selective hydrogen atom abstraction. It is especially effective in allylic oxidations of enones and steroidal enones (McLaughlin et al., 2009).

Dirhodium(III,III) Carboxamidates : This compound forms bis-sigma-(phenyl)-tetrakis-mu-(capralactamato)dirhodium(III) by oxidative reactions, showing different conformations that have implications in catalysis (Angelone et al., 2015).

Propargylic Oxidations : Effective in C-H oxidation of alkynes to propargylic ketones, Dirhodium(II) caprolactamate allows the formation of alpha,beta-acetylenic carbonyl compounds under aqueous and mild conditions (McLaughlin & Doyle, 2008).

Phenol and Aniline Oxidations : It acts as a catalyst for generating the tert-butylperoxy radical, an effective oxidant for phenols and anilines. This process yields various oxidized compounds, demonstrating the compound's versatility (Ratnikov et al., 2011).

Catalytic Enantioselective Reactions : Dirhodium(II) tetrakis[ε‐caprolactamate] is used in enantioselective reactions, including cycloadditions with alkynes and styrenes, providing high yields and enantioselectivities (Shimada et al., 2008).

安全和危害

According to the safety data sheet, one should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

属性

IUPAC Name |

azepan-2-one;rhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCZKSBMOZFVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44N4O4Rh2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dirhodium tetracaprolactamate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)